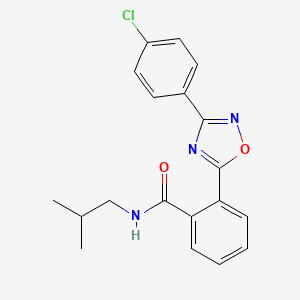
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide, also known as CLPIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biotechnology.
作用機序
The mechanism of action of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells.
Biochemical and physiological effects:
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has been found to have a low toxicity profile and does not exhibit significant side effects in animal studies. It has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
実験室実験の利点と制限
One of the main advantages of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide is its low toxicity profile, which makes it a safe compound to use in laboratory experiments. However, its low solubility in water may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide.
将来の方向性
There are several future directions for research on 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide. One area of interest is the development of new anticancer drugs based on 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide. Further studies are also needed to understand the mechanism of action of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide and its potential applications in the treatment of other diseases. Additionally, the development of more efficient synthesis methods for 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide may facilitate its use in laboratory experiments.
合成法
The synthesis of 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide involves the reaction of 4-chlorobenzoyl chloride with isobutylamine to produce N-isobutyl-4-chlorobenzamide. This intermediate compound is then reacted with potassium hydroxide and 3-nitropropionic acid to produce the final product, 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide.
科学的研究の応用
2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity by inducing apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. 2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-isobutylbenzamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-12(2)11-21-18(24)15-5-3-4-6-16(15)19-22-17(23-25-19)13-7-9-14(20)10-8-13/h3-10,12H,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUQWBAKTULEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

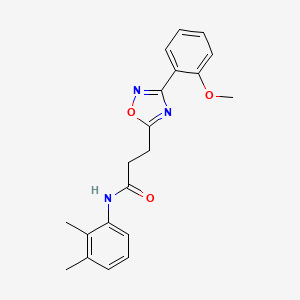
![3-(3-methoxyphenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714278.png)

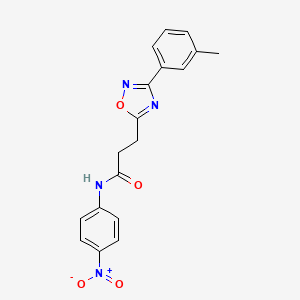
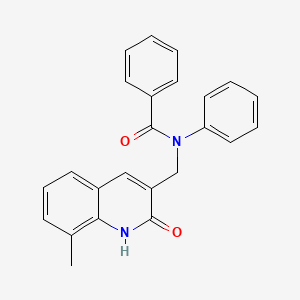
![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B7714311.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7714313.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7714323.png)
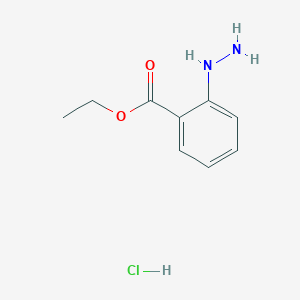
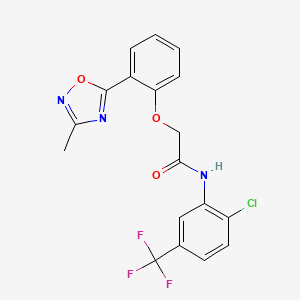
![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)

